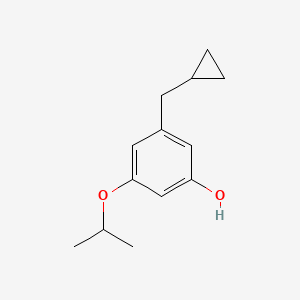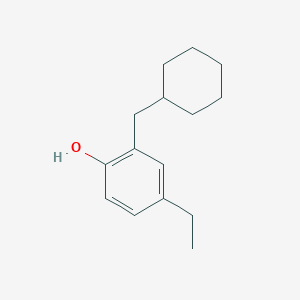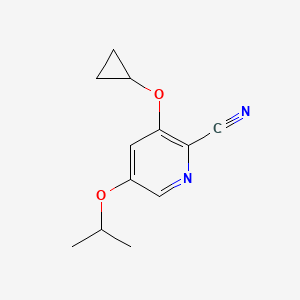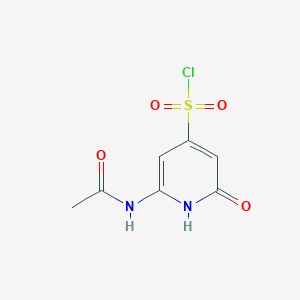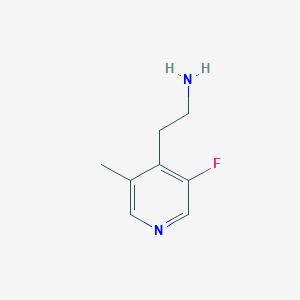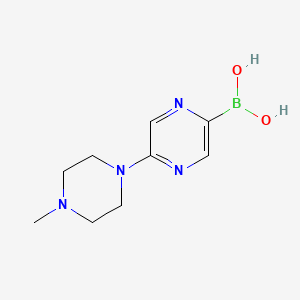
5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that contains a naphthyridine ring system. Compounds with naphthyridine structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chloro-substituted pyridine derivative with an appropriate amine or amide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could produce a variety of substituted naphthyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with naphthyridine structures are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific biological activities of this compound would need to be determined through experimental studies.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential. This could include studies on their efficacy, toxicity, and mechanism of action in various disease models.
Industry
Industrially, these compounds might be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties can be leveraged to create products with specific desired effects.
Mechanism of Action
The mechanism of action of 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would need to be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1,6-naphthyridin-2(1H)-one: Lacks the chlorine substituent, which might affect its reactivity and biological activity.
5-Bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine, which could influence its chemical properties and interactions.
5-Methyl-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Contains a methyl group instead of chlorine, potentially altering its steric and electronic characteristics.
Uniqueness
The presence of the chlorine atom in 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one can significantly influence its chemical reactivity and biological interactions. Chlorine atoms can participate in various types of chemical reactions and can also affect the compound’s lipophilicity, which in turn can influence its biological activity and pharmacokinetics.
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-chloro-3,4-dihydro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h3-4H,1-2H2,(H,11,12) |
InChI Key |
QZEDGNBYPZPAGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


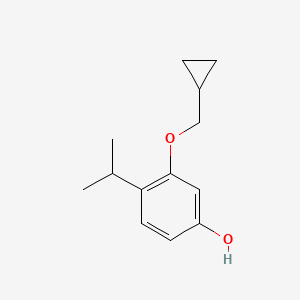
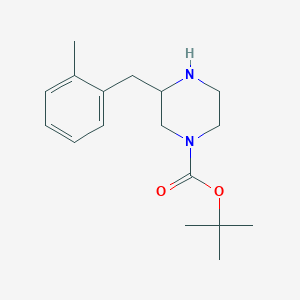
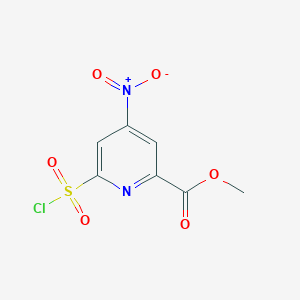
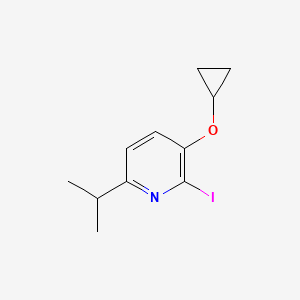
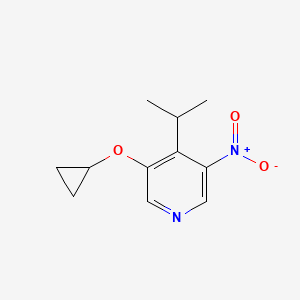
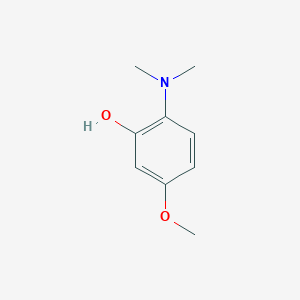
![8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845517.png)
